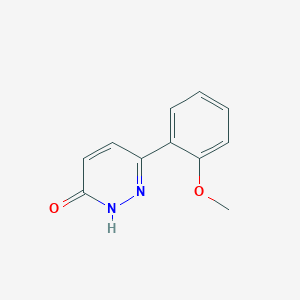

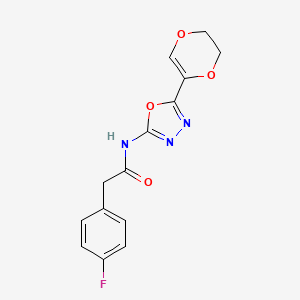

![molecular formula C12H22N2O4 B2364362 tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate CAS No. 1387936-82-4](/img/structure/B2364362.png)

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Applications

The compound tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate finds application in various catalytic processes. For instance, a study demonstrated its use in the DTBB-catalysed lithiation of N-(chloromethyl) carbamate, leading to functionalized carbamates and substituted 1,2-diols, useful in organic synthesis (Ortiz, Guijarro, & Yus, 1999).

Structural and Molecular Interactions

Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, which are structurally related to tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate, shows these molecules form unique molecular interactions in crystals. They link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, indicating potential for unique structural interactions in molecular design (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

This compound is crucial in the synthesis of biologically active compounds. An example is its use in the synthesis of the epoxyketone fragment of carfilzomib, an anticancer drug. Bioinspired manganese complexes were used in the catalytic epoxidation of the enone precursor to synthesize tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, a significant intermediate in carfilzomib synthesis (Qiu, Xia, & Sun, 2019).

Intermediates in Enantioselective Synthesis

The compound also serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the field of nucleotide analogues and potential pharmaceutical applications (Ober, Marsch, Harms, & Carell, 2004).

Role in Directed Lithiation

Directed lithiation of compounds related to tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, has been studied. The lithiation process and subsequent reactions with various electrophiles yield high-yielding substituted products, which is significant in organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Antioxidant Synthesis

The compound is used in the synthesis of new antioxidants. Research showed that tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate, and similar compounds, are used in the synthesis of new antioxidants with higher molecular weights, indicating potential applications in materials science and polymer stability (Pan, Liu, & Lau, 1998).

Propiedades

IUPAC Name |

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-8-12(9(13)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVNRHPGXNCYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)